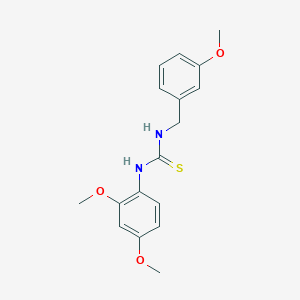
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been studied for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to modulate multiple signaling pathways involved in oxidative stress and inflammation, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to improve tissue oxygenation, reduce edema, and improve blood flow. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been shown to reduce neuronal damage and improve cognitive function in animal models of traumatic brain injury. In addition, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea is also stable under a variety of conditions, which makes it suitable for use in a variety of experiments. However, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to investigate the mechanisms by which 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects. Additionally, future research could investigate the potential use of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea as a radioprotective agent. Overall, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has shown promise as a therapeutic agent, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, or 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, is a synthetic compound that has been studied for its potential therapeutic applications. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has antioxidant and anti-inflammatory effects, and has been shown to improve functional outcomes in animal models of various diseases. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has several advantages for lab experiments, but also has limitations. Future research on 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea could lead to the development of new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methoxybenzylamine in the presence of thiourea. The reaction occurs under mild conditions and yields 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea as a white crystalline solid. The purity of the compound can be confirmed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic applications, particularly in the treatment of various diseases that involve oxidative stress and inflammation. It has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been studied in animal models of ischemia/reperfusion injury, traumatic brain injury, and spinal cord injury. In these studies, 1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been shown to reduce oxidative stress and inflammation, and improve functional outcomes.
Eigenschaften
Produktname |
1-(2,4-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-8-7-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI-Schlüssel |
GXCNTERTJUVKSH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)


![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)






